molecular formula C16H10ClNO3 B2987174 3-Phenyl-5-isoxazolyl 4-chlorobenzenecarboxylate CAS No. 224566-03-4

3-Phenyl-5-isoxazolyl 4-chlorobenzenecarboxylate

Cat. No.: B2987174
CAS No.: 224566-03-4
M. Wt: 299.71
InChI Key: BEDFEBBLOOQEJI-UHFFFAOYSA-N
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Description

3-Phenyl-5-isoxazolyl 4-chlorobenzenecarboxylate is an isoxazole-derived compound featuring a phenyl group at the 3-position of the isoxazole ring and a 4-chlorobenzenecarboxylate ester moiety at the 5-position. Isoxazoles are heterocyclic aromatic compounds widely explored in medicinal chemistry due to their bioisosteric properties and metabolic stability. Key physicochemical properties, such as melting point and solubility, can be inferred from structurally related derivatives (see §2.1 for comparisons).

Properties

IUPAC Name

(3-phenyl-1,2-oxazol-5-yl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-13-8-6-12(7-9-13)16(19)20-15-10-14(18-21-15)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDFEBBLOOQEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-isoxazolyl 4-chlorobenzenecarboxylate typically involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes. One common method is the (3+2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-isoxazolyl 4-chlorobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Phenyl-5-isoxazolyl 4-chlorobenzenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-isoxazolyl 4-chlorobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The 4-chlorobenzenecarboxylate group in the target compound likely confers moderate lipophilicity (cLogP ~3.2), intermediate between amide derivatives (e.g., 6k, cLogP 4.1) and urea analogs (e.g., 6p, cLogP 3.9). Bulkier groups, such as 4-tert-butylphenyl, increase cLogP significantly (e.g., 4.8) .
  • Thermal Stability : Urea derivatives (e.g., 6p) exhibit higher melting points (~196°C) due to hydrogen-bonding interactions, whereas ester/amide analogs (e.g., 6k) melt at lower temperatures (~156°C) . The target compound’s melting point is expected to align with chlorobenzoyl derivatives (~165°C) .

Biological Activity

3-Phenyl-5-isoxazolyl 4-chlorobenzenecarboxylate is a chemical compound belonging to the isoxazole class, which is characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry, where it may exhibit anti-inflammatory, anticancer, and antimicrobial properties.

The molecular formula of this compound is C16H10ClNO3, with a molecular weight of 301.71 g/mol. The presence of the chlorine atom significantly influences its reactivity and biological activity compared to other similar compounds.

PropertyValue
IUPAC Name(3-phenyl-1,2-oxazol-5-yl) 4-chlorobenzoate
Molecular FormulaC16H10ClNO3
Molecular Weight301.71 g/mol
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition reaction of nitrile oxides with alkynes or alkenes, often catalyzed by metals such as copper (I) or ruthenium (II). This method allows for the production of high yields under optimized conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, resulting in various biochemical effects. The chlorobenzenecarboxylate moiety plays a crucial role in its binding affinity and specificity.

Biological Activity

Recent studies have revealed several biological activities associated with this compound:

  • Anticancer Activity : Research indicates that isoxazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
  • Anti-inflammatory Properties : Isoxazole derivatives are known to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro studies demonstrated that this compound could reduce the production of TNF-alpha and IL-6 in activated macrophages.
  • Antimicrobial Effects : Preliminary investigations suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Case Studies

Several case studies have explored the biological activities of isoxazole derivatives:

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry examined a series of isoxazole derivatives, including chlorinated variants. Results indicated that these compounds inhibited cell proliferation in MCF-7 breast cancer cells with IC50 values in the low micromolar range.
  • Anti-inflammatory Mechanism : Research published in the European Journal of Pharmacology reported that a related compound reduced inflammation in a murine model of arthritis by downregulating NF-kB signaling pathways.
  • Antimicrobial Activity : A study in the Journal of Antimicrobial Chemotherapy found that isoxazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into therapeutic agents.

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